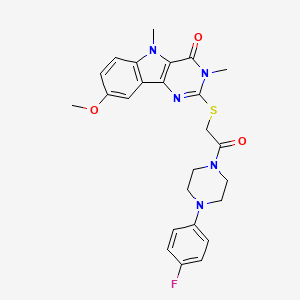

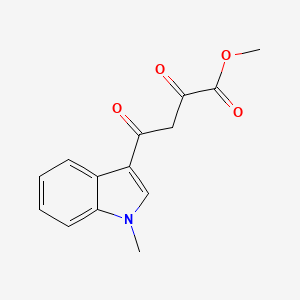

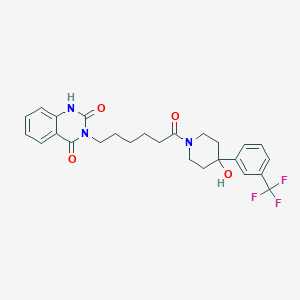

![molecular formula C22H20N2O3S2 B2377766 (3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894670-15-6](/img/structure/B2377766.png)

(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H20N2O3S2 and its molecular weight is 424.53. The purity is usually 95%.

BenchChem offers high-quality (3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Applications

This compound is instrumental in the synthesis of heterocyclic systems, demonstrating a broad utility in creating complex organic structures. For instance, it has been used as a reagent in the preparation of pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones, showcasing its versatility in synthesizing fused pyrimidinones and pyrazino[1,2-a]pyrimidin-4-one derivatives through reactions involving removal of protective groups under specific conditions (Toplak et al., 1999). Similarly, it has found applications in creating thieno[2,3-c]pyran-3-ones and benzothiophenes via Diels–Alder reactions, highlighting its role in generating stable derivatives of 2,3-dimethylenethiophene and benzothiophenes through regioselective interactions with alkynes (Jackson et al., 1990).

Contributions to Multinuclear Compound Synthesis

The compound also contributes to the synthesis and characterization of multinuclear zinc(II) alkyl derivatives of linked phenoxides, reflecting its importance in creating complex inorganic structures with potential catalytic applications, including copolymerization of cyclohexene oxide and carbon dioxide (Dinger and Scott, 2001).

Novel Thienobenzothiazines Synthesis

Further, it serves as a precursor in efficient methods for synthesizing nitrogen- and sulfur-containing heterocycles, such as thienobenzothiazoles, thienobenzothiazepines, and thienobenzothiazines, underpinning its critical role in medicinal chemistry for generating novel compounds with potential biological activities (Van Snick et al., 2013).

Utility in Dye Synthesis

Additionally, its derivatives have been explored in the synthesis of disperse dyes, offering insights into the development of novel colorants for industrial applications. This includes the preparation of styryl disperse dyes and azo dyes based on benzo[b]thiophene-3(2H)-one-1,1-dioxide, illustrating its contribution to materials science and dye chemistry (Bhatti and Seshadri, 2004).

Organocatalysis and Asymmetric Synthesis

Moreover, it has found applications in organocatalysis, specifically in hydrogen-bond donor catalysts bearing quinazoline or benzothiadiazine skeletons, facilitating highly enantioselective reactions. This highlights its utility in asymmetric synthesis, contributing to the development of chiral compounds for pharmaceutical applications (Inokuma et al., 2011).

Propiedades

IUPAC Name |

(3Z)-1-benzyl-3-[(2,5-dimethylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c1-15-8-9-16(2)18(12-15)23-13-20-21(25)22-19(10-11-28-22)24(29(20,26)27)14-17-6-4-3-5-7-17/h3-13,23H,14H2,1-2H3/b20-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMOQHQTRMVNPM-MOSHPQCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2377693.png)

![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)